3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the pyridine moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated intermediate.
Functionalization of the bicyclic core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its bicyclic structure can be utilized in the development of new materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylidene-6-(propan-2-yl)cyclohex-1-ene
- 3-Methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
Uniqueness
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core with a pyridine moiety and various functional groups. This combination provides it with distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)21-16-7-4-13(10-18-16)17(20)19-14-5-6-15(19)9-12(3)8-14/h4,7,10-11,14-15H,3,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFVFTOFPBNMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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